Triacsin A

Description

Overview of Primary Research Focus: Acyl-CoA Synthetase Inhibition The primary focus of academic research involving Triacsin A centers on its potent inhibitory effect on acyl-CoA synthetase (ACS) enzymes.researchgate.netnih.govaiche.orgnih.govThese enzymes play a crucial role in activating fatty acids by converting them into fatty acyl-CoA esters, a necessary step for their subsequent metabolism, including incorporation into complex lipids (like triglycerides and phospholipids) or degradation via beta-oxidation.researchgate.netabcam.comresearchgate.netBy inhibiting ACS activity, this compound interferes with these fundamental lipid metabolic pathways.wikipedia.orgnih.govThis makes this compound a valuable tool for researchers to dissect the complex roles of ACS isoforms and their impact on cellular lipid homeostasis, signaling, and various physiological and pathological processes.researchgate.netresearchgate.netStudies have shown that this compound and its analogs, particularly Triacsin C, can inhibit different ACS isoforms with varying potency.nih.govFor instance, Triacsin C has been shown to selectively inhibit arachidonoyl-CoA synthetase in intact cells and non-specific acyl-CoA synthetase in cell sonicates with IC50 values in the micromolar range.cenmed.comResearch indicates that the N-hydroxytriazene moiety is essential for this inhibitory activity.nih.govThe inhibition by triacsins is often described as competitive with respect to long-chain fatty acids.nih.gov

Detailed research findings highlight the impact of this compound and its analogs on lipid metabolism. Studies have demonstrated that Triacsin C can significantly reduce the incorporation of labeled fatty acids, such as [3H]palmitate and [14C]oleate, into cellular lipids like phospholipids (B1166683) and triglycerides, indicating severely impaired acylation. researchgate.netoup.com This inhibition affects the de novo synthetic pathway of glycerolipids and cholesterol esters. wikipedia.orgnih.gov The differential inhibition of ACS isoforms by triacsins allows researchers to investigate the specific roles of these isoforms in channeling fatty acids towards synthesis or degradation pathways. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C11H19N3O |

|---|---|

Molecular Weight |

209.29 g/mol |

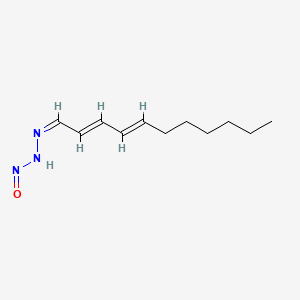

IUPAC Name |

N-[(Z)-[(2E,4E)-undeca-2,4-dienylidene]amino]nitrous amide |

InChI |

InChI=1S/C11H19N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-11H,2-6H2,1H3,(H,13,15)/b8-7+,10-9+,12-11- |

InChI Key |

ZEPDNBQRELJMRH-CPIUXLSQSA-N |

Isomeric SMILES |

CCCCCC/C=C/C=C/C=N\NN=O |

Canonical SMILES |

CCCCCCC=CC=CC=NNN=O |

Synonyms |

triacsin A |

Origin of Product |

United States |

Molecular Mechanisms of Acyl Coa Synthetase Inhibition by Triacsin a

Identification and Characterization of Target Enzymes

Triacsin A and other triacsins, such as Triacsin C, have been identified as potent inhibitors of acyl-CoA synthetase activity nih.gov. Their inhibitory effect disrupts fatty acid metabolism, leading to altered lipid synthesis and potentially other cellular consequences ontosight.ai.

Inhibition of Long-Chain Acyl-CoA Synthetases (ACSLs)

ACSLs are a family of enzymes responsible for catalyzing the formation of a thioester bond between long-chain fatty acids (typically 12 to 20 carbons in length) and coenzyme A, in an ATP-dependent reaction frontiersin.orgresearchgate.netdiabetesjournals.org. This reaction produces fatty acyl-CoA esters, which are then available for various metabolic fates frontiersin.orgmdpi.com. This compound inhibits this crucial activation step, thereby limiting the availability of activated fatty acids for downstream processes ontosight.ai. Studies have shown that triacsins inhibit nonspecific long-chain acyl-CoA synthetase activity researchgate.net.

Isoform Specificity and Differential Inhibition Profiles (e.g., ACSL1, ACSL3, ACSL4, ACSL5, ACSL6)

Mammalian cells express five isoforms of long-chain acyl-CoA synthetases: ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6 frontiersin.orgmdpi.com. These isoforms exhibit distinct tissue distribution, subcellular localization, and substrate preferences frontiersin.orgdiabetesjournals.org. While this compound is a general inhibitor of long-chain ACSLs, studies, particularly with Triacsin C (a related and often used triacsin), have revealed differential inhibitory profiles among the isoforms diabetesjournals.orgmdpi.comwjgnet.com.

Research indicates that Triacsin C preferentially inhibits ACSL1, ACSL3, and ACSL4 at lower concentrations diabetesjournals.orgmdpi.comresearchgate.net. Inhibition of ACSL5 and ACSL6 typically requires higher concentrations of Triacsin C mdpi.com. For instance, Triacsin C has been shown to inhibit recombinant rat ACSL1, ACSL3, and ACSL4, but not rat ACSL5 and ACSL6, at concentrations up to 50 µmol/L wjgnet.com. However, the sensitivity of human ACSL5 to Triacsin C appears to differ from rat ACSL5, with human ACSL5 being inhibited by Triacsin C wjgnet.com. This suggests that the isoform specificity of triacsins can vary depending on the species and the specific isoform.

Triacsin C, at concentrations used in some studies, preferentially inhibits ACSL1, ACSL3, and ACSL4 but not ACSL5 and ACSL6 researchgate.net. This differential inhibition profile makes triacsins valuable tools for studying the specific roles of individual ACSL isoforms in cellular lipid metabolism researchgate.netmdpi.com.

Enzyme Kinetic Analysis of Inhibition

Kinetic analysis of this compound's effect on acyl-CoA synthetase provides insights into its mechanism of inhibition regarding the enzyme's substrates: long-chain fatty acids, ATP, and coenzyme A nih.govnih.gov.

Competitive Inhibition with Long-Chain Fatty Acids

Kinetic studies have demonstrated that this compound acts as a competitive inhibitor with respect to long-chain fatty acids nih.govresearchgate.net. This means that this compound competes with long-chain fatty acids for binding to the active site of the ACSL enzyme khanacademy.org. By occupying the fatty acid binding site, this compound prevents the natural substrate from binding and undergoing activation khanacademy.org. The apparent Ki value for this compound has been reported as 8.97 µM when oleic acid is used as the substrate nih.govresearchgate.net.

Non-Competitive Inhibition with ATP and Coenzyme A

In contrast to its interaction with fatty acids, kinetic analysis indicates that this compound exhibits non-competitive inhibition with respect to ATP and coenzyme A nih.govresearchgate.net. Non-competitive inhibition occurs when the inhibitor binds to a site on the enzyme that is distinct from the active site where the substrates (ATP and coenzyme A) bind khanacademy.org. The binding of a non-competitive inhibitor affects the enzyme's ability to catalyze the reaction, regardless of the substrate concentration khanacademy.org. This suggests that this compound does not directly compete with ATP or coenzyme A for their binding sites but rather impedes the enzyme's function through interaction at an allosteric site or by affecting the enzyme's conformation in a way that hinders catalysis involving ATP and coenzyme A khanacademy.orgscbt.com.

Structural Determinants of Inhibitory Activity

The chemical structure of this compound is crucial for its inhibitory activity against acyl-CoA synthetases. This compound is described as 1-hydroxy-3-(E,E-2',4'-undecadienylidine) triazene (B1217601) nih.gov. Acid hydrolysis of triacsins results in corresponding polyenic aldehydes with no inhibitory activity nih.govresearchgate.net. This finding strongly suggests that the N-hydroxytriazene moiety present in the triacsin structure is essential for its ability to inhibit acyl-CoA synthetase nih.govresearchgate.net. The polyenic undecadienylidine chain likely plays a role in binding to the enzyme, particularly at the site where long-chain fatty acids normally interact, consistent with the observed competitive inhibition with fatty acids.

Data Tables

Below are illustrative data tables based on the research findings regarding this compound and related triacsins' inhibition of ACSLs.

Table 1: Inhibition of Acyl-CoA Synthetase by this compound and Triacsin C

| Inhibitor | Enzyme Source | IC50 (µM) | Reference |

| This compound | Pseudomonas aeruginosa | 17 | nih.gov |

| This compound | Rat liver | 18 | nih.gov |

| Triacsin C | Pseudomonas aeruginosa | 3.6 | nih.gov |

| Triacsin C | Rat liver | 8.7 | nih.gov |

Table 2: Triacsin C Inhibition of Recombinant Rat and Human ACSL Isoforms

| Inhibitor | Enzyme Source | Isoform | Inhibition | Concentration (µmol/L) | Reference |

| Triacsin C | Rat | ACSL1 | Inhibited | < 10 | diabetesjournals.org |

| Triacsin C | Rat | ACSL3 | Inhibited | < 10 | diabetesjournals.org |

| Triacsin C | Rat | ACSL4 | Inhibited | < 10 | diabetesjournals.org |

| Triacsin C | Rat | ACSL5 | Not inhibited | Up to 50 | diabetesjournals.orgwjgnet.com |

| Triacsin C | Rat | ACSL6 | Not inhibited | Up to 50 | diabetesjournals.orgwjgnet.com |

| Triacsin C | Human | ACSL5 | Inhibited | ~10 (IC50) | wjgnet.com |

Role of the N-Hydroxytriazene Moiety

The N-hydroxytriazene moiety is a distinctive functional group present in the structure of triacsins, including this compound researchgate.netnih.gov. Research findings strongly suggest that this moiety is essential for the inhibitory activity of triacsins against acyl-CoA synthetase researchgate.netnih.govkitasato-u.ac.jp. Studies involving acid hydrolysis of triacsins, which results in corresponding polyenic aldehydes lacking the N-hydroxytriazene group, show a loss of inhibitory activity researchgate.netnih.gov. This indicates that the intact N-hydroxytriazene structure is critical for the compound to effectively interact with and inhibit the enzyme. The N-hydroxytriazene moiety contains three consecutive nitrogen atoms, a rare feature in natural products, and its biosynthesis involves specific ATP-dependent enzymatic reactions nih.govbiorxiv.org.

Significance of the Polyenic Alkyl Chain

The polyenic alkyl chain, an 11-carbon chain with double bonds, is another key structural component of this compound researchgate.netnih.gov. While the N-hydroxytriazene moiety is essential for inhibitory activity, the polyenic alkyl chain is also significant, particularly in the context of the compound's interaction with the enzyme's substrate-binding site. This compound inhibits acyl-CoA synthetase competitively with respect to long-chain fatty acids researchgate.netnih.govkitasato-u.ac.jp. This suggests that the polyenic alkyl chain likely mimics the structure of the fatty acid substrate, allowing this compound to bind to the fatty acid binding site of the enzyme and thus prevent the natural substrate from binding and being activated researchgate.netnih.gov. The length and the presence and configuration of double bonds within the polyenic chain may influence the binding affinity and specificity of different triacsins towards various ACS isoforms nih.govnih.gov. For example, variations in the polyenic chain distinguish this compound from Triacsin C, and these structural differences correlate with differing inhibitory potencies against acyl-CoA synthetases nih.govnih.gov.

Here is a table summarizing the IC50 values of this compound and Triacsin C against acyl-CoA synthetase from different sources, highlighting the difference in potency which can be attributed, in part, to variations in their polyenic chains:

| Compound | Enzyme Source | IC50 (µM) | Citation |

| This compound | Pseudomonas aeruginosa | 17 | nih.govkitasato-u.ac.jp |

| This compound | Rat liver | 18 | nih.govkitasato-u.ac.jp |

| Triacsin C | Pseudomonas aeruginosa | 3.6 | nih.govkitasato-u.ac.jp |

| Triacsin C | Rat liver | 8.7 | nih.govkitasato-u.ac.jp |

| This compound | Raji cells | 12 | kitasato-u.ac.jp |

| Triacsin C | Raji cells | 6.3 | kitasato-u.ac.jp |

Impact on Cellular Lipid Metabolism

Disruption of Fatty Acid Activation and Acyl-CoA Formation

The core impact of Triacsin A is the disruption of fatty acid activation through the inhibition of ACSLs ontosight.airesearchgate.net. This competitive inhibition prevents the formation of fatty acyl-CoA from free fatty acids and coenzyme A in an ATP-dependent reaction researchgate.netkitasato-u.ac.jp. The consequence of this inhibition is a reduced cellular pool of activated fatty acids, which are the necessary substrates for subsequent lipid metabolic processes ontosight.ainih.gov. Studies have shown that this compound and C inhibit acyl-CoA synthetase activity in various cell types, including Raji cells and rat liver kitasato-u.ac.jpnih.gov. The degree of inhibition can vary depending on the specific triacsin analog and the source of the enzyme kitasato-u.ac.jpnih.gov. For instance, Triacsin C generally exhibits higher inhibitory potency against ACSL than this compound nih.gov.

Alterations in De Novo Lipid Synthesis Pathways

The reduced availability of fatty acyl-CoA due to this compound inhibition significantly impacts de novo synthesis pathways for various lipids.

Inhibition of Triglyceride Synthesis

This compound and C have been shown to strongly inhibit the synthesis of triglycerides (TAG) wikipedia.orgcaymanchem.commedchemexpress.comportlandpress.comphysiology.org. Studies in human fibroblasts demonstrated that Triacsin C inhibited the incorporation of [3H]glycerol into triacylglycerol by 99%, indicating a severely impaired de novo synthetic pathway from glycerol-3-phosphate researchgate.net. Similarly, incorporation of [14C]oleate into triacylglycerol was blocked by 95% researchgate.net. In rat hepatocytes, Triacsin C inhibited TAG synthesis by 70% in cells from fed rats and 40% in starved rats physiology.org. This inhibition of TAG synthesis is a consistent finding across various cell types and studies caymanchem.commedchemexpress.comportlandpress.comphysiology.org.

Inhibition of Phospholipid Synthesis

Phospholipid synthesis is also significantly inhibited by this compound and C nih.govportlandpress.comphysiology.orgnih.gov. In human fibroblasts, Triacsin C inhibited the de novo synthesis of phospholipid from glycerol (B35011) by 83% portlandpress.com. While the inhibition of phospholipid synthesis is substantial, some studies suggest that the reacylation of lysophospholipids might be less affected compared to de novo synthesis, hinting at potentially separate pools of acyl-CoA or differential channeling mechanisms portlandpress.com. In rat hepatocytes, Triacsin C inhibited oleate (B1233923) incorporation into phospholipids (B1166683) by 34% physiology.org.

Inhibition of Cholesteryl Ester Synthesis

This compound and C also interfere with the synthesis of cholesteryl esters (CE) wjgnet.comphysiology.orgscbt.com. Studies in mouse peritoneal macrophages showed that Triacsin C inhibited the synthesis of cholesteryl ester, leading to a reduction in lipid droplets medchemexpress.comresearchgate.net. In human fibroblasts, Triacsin C inhibited the de novo synthesis of cholesterol esters by more than 93% portlandpress.com. In rat hepatocytes, Triacsin C inhibited oleate incorporation into cholesteryl esters by 44% physiology.org.

Modulation of Intracellular Free Fatty Acid Homeostasis

Inhibition of fatty acid activation by this compound can lead to alterations in intracellular free fatty acid (FFA) levels nih.govctdbase.orgscbt.com. When the conversion of FFAs to acyl-CoA is blocked, FFAs can accumulate within the cell if uptake continues, or they may diffuse out nih.govoup.com. Studies in mouse peritoneal macrophages treated with VLDL or fatty acids in the presence of Triacsin C showed reduced triglyceride accumulation but a significant increase in intracellular FFA levels nih.gov. This accumulation of FFAs can have toxic effects on cells, a phenomenon known as lipotoxicity nih.govmdpi.com. Conversely, some studies in human endothelial cells treated with Triacsin C did not observe an accumulation of free fatty acids, suggesting that in some contexts, unesterified fatty acids may simply diffuse out oup.com.

Repercussions on Fatty Acid Channeling between Metabolic Pools

The existence of multiple ACSL isoforms with varying substrate preferences and subcellular locations suggests that they play a role in channeling fatty acids towards distinct metabolic fates portlandpress.comnih.govnih.govresearchgate.net. This compound, by inhibiting specific ACSL isoforms, impacts this channeling process portlandpress.comnih.gov. Studies using Triacsin C have provided evidence for functionally separate pools of acyl-CoA portlandpress.com. For instance, in human fibroblasts, Triacsin C blocked the de novo synthesis of glycerolipids and cholesterol esters but did not completely inhibit the recycling of fatty acids into phospholipids, suggesting that the acyl-CoAs used for these pathways might reside in different pools or are selectively channeled portlandpress.com. This differential inhibition by Triacsin C supports the hypothesis that ACS enzymes are functionally linked to specific metabolic pathways and direct the metabolic fate of fatty acids physiology.orgnih.gov.

Summary of Triacsin C's Effects on Lipid Synthesis (Example Data from Literature)

| Lipid Class | Inhibition of De Novo Synthesis (Example from Human Fibroblasts with Triacsin C) portlandpress.com | Inhibition of Oleate Incorporation (Example from Rat Hepatocytes with Triacsin C) physiology.org |

| Triglycerides | >93% (from glycerol) | 70% (fed rats), 40% (starved rats) |

| Phospholipids | 83% (from glycerol) | 34% |

| Cholesteryl Esters | >93% (from glycerol) | 44% |

Note: Data are representative examples from cited literature and may vary depending on cell type, fatty acid substrate, and experimental conditions.

Cellular and Molecular Responses to Triacsin a Application

Regulation of Cellular Proliferation

Inhibition of acyl-CoA synthetase activity by Triacsin C has been shown to interfere with cellular proliferation in various cell lines. Studies have demonstrated that Triacsin C treatment decreases the viability and proliferation of human multiple myeloma cell lines in a dose- and time-dependent manner. nih.gov. Similar effects have been observed in human breast cancer, Burkitt's lymphoma, and endometrial cell lines nih.gov. The anti-proliferative effect of Triacsin C is linked to its ability to inhibit ACSLs, which are considered to support cancer cell fitness and proliferation nih.gov.

Mechanisms of Programmed Cell Death Induction (Apoptosis)

Triacsin A, primarily through the study of Triacsin C, has been shown to induce programmed cell death, or apoptosis, in various cell types, particularly cancer cells. tocris.comnih.gov. The induction of apoptosis by Triacsin C is a significant cellular response observed across different cancer cell lines, including human multiple myeloma, lung, colon, and brain cancer cells nih.gov.

Role of Unesterified Fatty Acid Accumulation in Apoptotic Signaling

A key mechanism by which Triacsin C induces apoptosis involves the accumulation of unesterified fatty acids within cells. Triacsin C inhibits the conversion of fatty acids to their acyl-CoA derivatives by blocking ACSL activity. researchgate.netnih.gov. This inhibition disrupts the normal metabolic channeling of fatty acids, leading to an increase in the intracellular levels of unesterified fatty acids, such as arachidonic acid (AA). balsinde.orgpnas.orgcapes.gov.br. Elevated levels of unesterified AA have been identified as a signal for the induction of apoptosis. pnas.orgcapes.gov.br. Experiments using inhibitors of AA reacylation, including Triacsin C, have shown an increase in cellular free AA accompanied by the induction of apoptosis. balsinde.org. Conversely, strategies that reduce the level of unesterified AA, such as overexpression of enzymes that metabolize AA, can prevent apoptosis. pnas.orgcapes.gov.br.

Involvement of Caspase-3 Activity

The induction of apoptosis by Triacsin C involves the activation of caspases, particularly caspase-3. tandfonline.comahajournals.org. Caspase-3 is a key effector caspase in the apoptotic pathway, and its activation leads to the cleavage of various cellular substrates, ultimately resulting in the morphological and biochemical hallmarks of apoptosis, such as PARP cleavage and nuclear condensation. mdpi.com. Studies in hepatic cancer cells and mouse peritoneal macrophages have shown that Triacsin C treatment leads to increased caspase-3 activity and the cleavage of PARP. tandfonline.comahajournals.org. The activation of caspase-3 by Triacsin C can occur through both the mitochondrial (intrinsic) and extrinsic apoptotic pathways, depending on the cell type and context. archivesofmedicalscience.comarchivesofmedicalscience.com. For example, in some cancer cells, Triacsin C has been shown to induce apoptosis through mitochondrial pathways via caspases-9, -3, and -7, as well as through the extrinsic pathway by activation of caspase-8/BID. archivesofmedicalscience.comarchivesofmedicalscience.com.

Comprehensive Gene Expression Modulation and Transcriptional Regulation

Triacsin C treatment leads to significant modulation of gene expression, impacting various cellular pathways, including those related to cell survival and apoptosis. nih.govoup.comoup.com. Gene array analysis has revealed that Triacsin C alters the expression of numerous genes, with a substantial overlap in the genes affected by both Triacsin C and exogenous arachidonic acid. oup.comoup.com. This suggests a common mechanism of transcriptional regulation influenced by the accumulation of unesterified fatty acids. oup.comoup.com.

Alteration of Activator Protein-1 (AP-1) Transcription Factors (e.g., c-Jun)

Triacsin C has been shown to upregulate the expression of genes encoding activator protein-1 (AP-1) transcription factors, which are known to play roles in inducing apoptosis. nih.govoup.comoup.com. Specifically, the mRNA and protein levels of c-Jun, a major component of the AP-1 transcription complex, are markedly elevated upon treatment with Triacsin C. nih.govoup.comoup.com. This upregulation of c-Jun and subsequent phosphorylation are considered important regulatory steps in its transcriptional activation, contributing to the apoptotic signaling pathways initiated by Triacsin C. oup.com.

Downregulation of Cell Survival and Apoptotic Resistance Genes

Data Tables

Based on the search results, here is an example of how data on caspase-3 activity could be presented in a table, drawing from the study on hepatic cancer cells treated with Triacsin C tandfonline.com:

| Triacsin C Concentration (mg/L) | Caspase-3 Activity (Fold Increase over Control) |

| 0.5 | Increased |

| 1 | Increased |

| 1.5 | Increased |

| 2 | More Remarkably Increased |

Note: The exact fold increase values were not explicitly provided in the snippet for all concentrations, but the text indicates a concentration-dependent increase.

Another potential table could summarize the effect of Triacsin C on apoptosis percentage in HepG2 cells tandfonline.com:

| Triacsin C Concentration (mg/L) | Apoptosis Percentage (at 48h) |

| 0 | 1.93 ± 0.23% |

| 0.5 | 19.47 ± 0.12% |

| 1 | 20.40 ± 0.10% |

| 1.5 | 20.90 ± 0.17% |

| 2 | 24.67 ± 0.21% |

Note: Data extracted directly from snippet tandfonline.com.

Upregulation of Genes Counteracting Ras (Erk/MAPK) Growth Signaling Pathways

Studies have indicated that Triacsin C, a related triacsin compound, can upregulate genes that counteract Ras (Erk/MAPK) growth signaling pathways. Gene array analysis in HCT-116 colon cancer cells treated with Triacsin C revealed the upregulation of genes encoding activator protein-1 (AP-1) transcription factors, which are known to induce apoptosis, and genes that counteract Ras (Erk/MAPK) growth signaling pathways. nih.govoup.comoup.com Real-time polymerase chain reaction and immunoblotting confirmed that mRNA and protein levels of c-Jun, a major AP-1 transcription factor, were markedly elevated by Triacsin C. nih.govoup.com This suggests a mechanism by which Triacsin C may influence cell proliferation and survival by modulating pathways downstream of Ras.

Activation of Integrated Stress Response Pathways (e.g., EIF2AK3-EIF2S1-ATF4 signaling)

Triacsin C has been observed to activate the Integrated Stress Response (ISR) pathways, including the EIF2AK3-EIF2S1-ATF4 signaling cascade. Gene overrepresentation analysis suggests that Triacsin C activates EIF2AK3-EIF2S1-ATF4 signaling and cell death pathways. nih.gov Specifically, treatment of MM.1S multiple myeloma cells with Triacsin C resulted in significantly increased gene expression of EIF2AK3 (3.2 fold) and ATF4 (4.2 fold), along with a trend of increased expression in downstream targets such as PPP1R15A (5.6 fold), TRIB3 (6.7 fold), and the pro-apoptotic DDIT3 (13.7 fold). nih.gov The ISR is a conserved mechanism in eukaryotic cells that remodels gene expression in response to various stressors, converging on the phosphorylation of eukaryotic translation initiation factor 2ɑ (eIF2α), leading to global translation suppression and selective translation of stress-induced genes like ATF4. nih.govumich.edu EIF2AK3 (PERK) is one of the kinases that phosphorylates EIF2S1 (eIF2α), activating the ISR. nih.govumich.edunih.gov ATF4, a key effector of the ISR, regulates the expression of genes involved in metabolism, nutrient uptake, and apoptosis. nih.govgoogle.commdpi.com

Data on Gene Expression Changes in MM.1S Cells Treated with Triacsin C:

| Gene | Fold Change (vs. Vehicle) |

| EIF2AK3 | 3.2 |

| ATF4 | 4.2 |

| PPP1R15A | 5.6 |

| TRIB3 | 6.7 |

| DDIT3 | 13.7 |

| ERN1 | Significant Increase |

| SLC3A2 | 4.0 |

| SLC7A11 | Trending Increase |

Effects on Mitochondrial Bioenergetics

This compound and related triacsins have been linked to effects on mitochondrial bioenergetics, including changes in oxidative phosphorylation and the induction of mitochondrial dysfunction.

Changes in Oxidative Phosphorylation

While direct evidence specifically for this compound's impact on oxidative phosphorylation in the provided search results is limited, the activation of the EIF2AK3/PERK-mediated unfolded protein response, which is induced by Triacsin C, has been shown to increase mitochondrial oxidative phosphorylation by promoting ATF4-mediated expression of COX7A2L/SCAF1, thereby increasing the formation of respiratory chain supercomplexes. nih.gov This suggests a potential indirect link between triacsin activity and oxidative phosphorylation through the ISR pathway.

Induction of Mitochondrial Dysfunction

Inhibition of acyl-CoA synthetase long chain isozymes by compounds like Triacsin C has been associated with causing mitochondrial dysfunction. nih.gov This aligns with the known role of ACSL enzymes in fatty acid metabolism, which is crucial for mitochondrial function.

Investigation in Diverse Cellular Models

This compound's effects have been investigated in various cellular models to understand its biological activities.

Studies in Raji Lymphoma Cells

Raji lymphoma cells have been a model system for studying the effects of triacsins, including this compound. When Raji cells were cultured in the presence of triacsins, cell proliferation was inhibited in a dose-dependent manner. researchgate.netbiocrick.comnih.gov The concentrations required for 50% inhibition of cell growth at day 2 were determined, showing a hierarchy of inhibitory potency among the triacsins. researchgate.netbiocrick.comnih.gov

Inhibitory Potency of Triacsins on Raji Cell Proliferation (Day 2):

| Compound | IC50 (µM) |

| This compound | 1.8 |

| Triacsin B | > 20 |

| Triacsin C | 1.0 |

| Triacsin D | > 15 |

This hierarchy of inhibitory potency on cell growth in Raji cells was similar to their inhibitory potency against acyl-CoA synthetase activity. researchgate.netbiocrick.comnih.gov Studies on the lipid metabolism of intact Raji cells incubated with [14C]oleate in the presence of individual triacsins showed that the incorporation of [14C]oleateinto lipid fractions like phosphatidylcholine, phosphatidylethanolamine, and triacylglycerol was inhibited to a similar extent, following the same potency hierarchy as observed for ACSL inhibition. researchgate.netbiocrick.comnih.gov These findings strongly suggest that the inhibition of acyl-CoA synthetase by triacsins leads to the inhibition of lipid synthesis and consequently the inhibition of Raji cell proliferation. researchgate.netbiocrick.comnih.gov

Research in Colon Cancer Cell Lines (e.g., HCT-116)

Research using HCT-116 human colon cancer cells has explored the impact of inhibiting fatty acid metabolism on cell proliferation and survival. HCT-116 cells are a widely used model in colon cancer research due to their well-characterized genetic profile, including a mutation in the KRAS proto-oncogene. atcc.orgwikipedia.org Studies have shown that both exogenous arachidonic acid (AA) and inhibitors of AA acylation, such as Triacsin C, are cytotoxic to HCT-116 cells. nih.gov The accumulation of unesterified AA, resulting from the inhibition of its metabolism, can induce apoptosis and activate caspase-3 in a transcriptionally dependent manner. nih.gov

Gene array analysis in HCT-116 cells treated with exogenous AA and Triacsin C revealed alterations in the expression of similar genes. nih.gov Notably, both treatments downregulated genes known to be involved in cell survival and resistance to apoptosis. nih.gov Conversely, genes encoding activator protein-1 (AP-1) transcription factors, which are implicated in inducing apoptosis, were upregulated. nih.gov Real-time polymerase chain reaction and immunoblotting confirmed that the mRNA and protein levels of c-Jun, a major AP-1 transcription factor, were significantly elevated by exogenous AA and Triacsin C. nih.gov These findings suggest that the generation of intracellular AA and its subsequent influence on gene expression play a critical role in regulating colon cancer cell proliferation. nih.gov

Analysis in Macrophages and Foam Cell Formation

Triacsin C, an inhibitor of long-chain acyl-CoA synthetases (ACSLs), has been extensively studied for its effects on macrophage-derived foam cell formation. Macrophages play a significant role in the development of atherosclerosis, where they accumulate large amounts of lipids, forming foam cells. jst.go.jp This process involves the uptake and metabolism of modified lipoproteins, leading to the intracellular accumulation of cholesteryl esters (CE) and triacylglycerols (TG) in lipid droplets. jst.go.jp

Triacsin C is a potent inhibitor of ACSL isoforms present in macrophages, including ACSL1, ACSL3, and ACSL4. nih.govahajournals.org Studies using mouse peritoneal macrophages have demonstrated that Triacsin C can effectively inhibit the synthesis of both CE and TG. When macrophages were incubated with liposomes and oleic acid in the presence of Triacsin C, the synthesis of both [14C]CE and [14C]TG was inhibited with similar IC50 values (0.19 μM for CE and 0.10 μM for TG). jst.go.jpnih.gov

Inhibition of ACSL activity by Triacsin C leads to a decrease in the cellular levels of acyl-CoA, which is a common substrate for both CE and TG synthesis. jst.go.jpnih.gov This reduction in acyl-CoA availability inhibits the synthesis of neutral lipids, resulting in a significant decrease and almost complete disappearance of cytosolic lipid droplets in macrophages. jst.go.jpnih.gov This indicates that TG synthesis, in addition to CE synthesis, is crucial for macrophage foam cell formation and that inhibiting ACSLs with compounds like Triacsin C can effectively block this process. jst.go.jpnih.gov

Furthermore, inhibiting ACSLs during fatty acid loading in macrophages can lead to the accumulation of intracellular free fatty acids (FFAs) and induce lipotoxicity characterized by apoptosis. nih.govahajournals.org Treatment of mouse peritoneal macrophages with VLDL and Triacsin C resulted in reduced TG accumulation but a two-fold increase in intracellular FFA levels compared to treatment with VLDL alone. ahajournals.org This accumulation of FFAs was associated with the induction of apoptosis. nih.govahajournals.org

The following table summarizes the effects of Triacsin C on lipid synthesis in mouse peritoneal macrophages:

| Lipid Species | Triacsin C IC50 (μM) | Effect on Synthesis |

| Cholesteryl Ester (CE) | 0.19 | Inhibited |

| Triacylglycerol (TG) | 0.10 | Inhibited |

Effects on Multiple Myeloma Cells

Research indicates that dysregulation of fatty acid metabolism is associated with the development and progression of multiple myeloma (MM), a cancer of plasma cells. researchgate.netnih.gov Analysis of patient data has shown that high expression of ACSL1 and ACSL4 in myeloma cells correlates with worse clinical outcomes. researchgate.netnih.gov Furthermore, data suggests that ACSL3 and ACSL4 are important for the fitness of myeloma cell lines. researchgate.netnih.gov

Inhibition of ACSLs using pharmacological inhibitors like Triacsin C has been investigated in multiple myeloma cell lines. In vitro studies have shown that Triacsin C treatment leads to increased apoptosis, decreased proliferation, and reduced cell viability in a dose- and time-dependent manner. researchgate.netnih.gov

RNA sequencing analysis of MM.1S multiple myeloma cells treated with Triacsin C revealed a significant enrichment in pathways related to apoptosis, ferroptosis, and endoplasmic reticulum (ER) stress. researchgate.netnih.gov Proteomic analysis further indicated enriched pathways for mitochondrial dysfunction and oxidative phosphorylation. researchgate.netnih.gov Triacsin C was also found to alter mitochondrial metabolism, resulting in decreased mitochondrial membrane potential, increased mitochondrial superoxide (B77818) levels, reduced mitochondrial ATP production rates, and impaired cellular respiration. researchgate.netnih.gov These findings suggest that suppressing ACSLs in myeloma cells represents a potential metabolic target for inhibiting their viability and may be a promising therapeutic strategy for treating multiple myeloma. researchgate.netnih.gov

Biosynthesis of Triacsin a

Producing Organisms and Isolation Source

Triacsins were originally discovered in the culture filtrate of Streptomyces aureofaciens. nih.govbiorxiv.orgnih.gov This soil-dwelling actinomycete, specifically strain ATCC 31442, has been the primary source for the isolation of triacsins. biorxiv.orgescholarship.orgnih.gov The organism was later reclassified into the genus Kitasatospora, and is now known as Kitasatospora aureofaciens ATCC 31442. escholarship.org Genome mining efforts have also identified Streptomyces tsukubaensis NRRL 18488, a producer of tacrolimus, as a new natural producer of triacsins. nih.govescholarship.orgresearchgate.net Isolation of triacsins from culture filtrates typically involves chromatographic techniques such as column chromatography using Diaion HP-20 and silica (B1680970) gel, followed by high-performance liquid chromatography for separation of individual congeners. nih.gov

Identification and Bioinformatic Analysis of the Biosynthetic Gene Cluster

Elucidating the genetic basis for triacsin biosynthesis involved the identification of the biosynthetic gene cluster (BGC) in S. aureofaciens ATCC 31442. nih.govbiorxiv.orgnih.gov Genome sequencing and analysis of this strain led to the identification of a putative gene cluster, designated tri1-32, spanning 32 open reading frames (ORFs). biorxiv.orgescholarship.orgnih.govresearchgate.netbiorxiv.org Bioinformatic analysis of the tri BGC revealed several genes with predicted roles in the biosynthesis of the triacsin scaffold and its N-hydroxytriazene moiety. escholarship.orgnih.gov

The tri cluster contains genes homologous to those involved in polyketide synthesis (PKS), suggesting that the 11-carbon alkyl chain is assembled via a PKS pathway. escholarship.orgnih.gov Specifically, the cluster encodes for proteins such as ketoreductase (KR), ketosynthases (KS), dehydratases (DH), acyl carrier protein (ACP), and phosphopantetheinyl transferase. escholarship.orgnih.gov

Crucially, bioinformatic analysis highlighted the presence of genes homologous to those found in the BGCs of other natural products containing N-N bonds, such as the spb38-43 cassette involved in s56-p1 biosynthesis and creD and creE from cremeomycin biosynthesis. escholarship.orgnih.govresearchgate.net This suggested the involvement of similar enzymatic strategies for N-N bond formation in triacsin biosynthesis. escholarship.orgresearchgate.net The tri26-31 genes show homology to the spb38-43 gene cassette, indicating that at least one N-N bond might be formed via Tri28, a homolog of Spb40. nih.gov Furthermore, the presence of tri16 and tri21, homologs of creD and creE, suggested that nitrous acid, produced from aspartate, could contribute the third nitrogen atom to the N-hydroxytriazene moiety. escholarship.orgnih.gov

Enzymatic Pathways for N-N Bond Formation and N-Hydroxytriazene Pharmacophore Assembly

The biosynthesis of the N-hydroxytriazene pharmacophore involves two distinct enzymatic mechanisms for the formation of the two consecutive N-N bonds. nih.govresearchgate.net Extensive mutagenesis and biochemical studies have been instrumental in revealing the enzymes responsible for constructing and installing this unusual moiety. nih.govresearchgate.netnih.gov Two key ATP-dependent enzymes, Tri28 and Tri17, have been identified as catalyzing these crucial N-N bond formation reactions. nih.govresearchgate.netnih.govh1.co

Characterization of Tri28: Glycine-Utilizing, Hydrazine-Forming Enzyme

Tri28 is characterized as a glycine-utilizing, hydrazine-forming enzyme. nih.govresearchgate.netnih.govh1.co It is a didomain protein consisting of a cupin domain and a methionyl-tRNA synthetase (MetRS)-like domain. nih.govresearchgate.netescholarship.orgresearchgate.neth1.co Tri28 catalyzes the formation of N6-(carboxymethylamino)lysine from N6-hydroxy-lysine and glycine (B1666218). nih.govbiorxiv.orgescholarship.org This reaction is ATP-dependent, and biochemical analysis has shown that tRNA is not required for Tri28 activity, suggesting that glycine is activated by ATP. nih.gov Tri28 is a homolog of Spb40, an enzyme involved in the biosynthesis of s56-p1, which also catalyzes the formation of N6-(carboxymethylamino)lysine. biorxiv.orgescholarship.org Further enzymatic activity involving Tri27, an FAD-dependent d-amino acid oxidase homolog, and Tri26, an N-hydroxylase homolog, is proposed to lead to the formation of hydrazinoacetic acid (HAA), a key intermediate. nih.gov Tri28 has been determined to be a zinc-dependent enzyme. escholarship.org

Characterization of Tri17: Nitrite-Utilizing, N-Nitrosating Enzyme

Tri17 is an ATP-dependent enzyme that catalyzes the N-nitrosation reaction utilizing nitrite (B80452). nih.govresearchgate.netnih.govh1.co It is responsible for forming the second N-N bond in the N-hydroxytriazene moiety. nih.govresearchgate.netresearchgate.net Tri17 is homologous to an acyl-CoA ligase, but CoA is not a required substrate, suggesting that an AMP derivative is a plausible intermediate. nih.gov Tri17 catalyzes the formation of the N-hydroxytriazene from nitrite and an acyl hydrazone intermediate. nih.govresearchgate.netbiorxiv.orgresearchgate.net This enzyme represents a new family of dedicated N-nitrosating enzymes involved in natural product biosynthesis. nih.gov While Tri17 shares sequence similarity with CreM, an enzyme implicated in ATP activation of nitrous acid in cremeomycin biosynthesis, its specific mechanism in triacsin formation involves the reaction with an acyl hydrazone. biorxiv.orgescholarship.org Studies using a surrogate substrate have demonstrated Tri17's ability to produce triacsin A in the presence of ATP and nitrite. biorxiv.orgresearchgate.net

Proposed Biosynthetic Pathway and Identification of Key Intermediates

Based on genetic, bioinformatic, and biochemical studies, a proposed biosynthetic pathway for triacsins has been established. nih.govresearchgate.netescholarship.org The pathway involves the assembly of the alkyl chain, likely through a PKS mechanism, and the formation and attachment of the N-hydroxytriazene moiety. escholarship.orgnih.gov

A key intermediate in the biosynthesis of the N-hydroxytriazene pharmacophore is hydrazinoacetic acid (HAA), which is proposed to be generated through the sequential action of Tri26, Tri28, and Tri27 from lysine (B10760008) and glycine. nih.govescholarship.orgnih.gov This HAA intermediate is then thought to be succinylated before being loaded onto an acyl carrier protein (ACP). escholarship.org The N-hydroxytriazene moiety is believed to be assembled on the ACP before the PKS-like extension that forms the full triacsin scaffold. nih.govescholarship.org

Another crucial step involves the production of nitrous acid, likely catalyzed by Tri16 and Tri21 from aspartate. escholarship.orgnih.gov This nitrous acid is then utilized by Tri17 to form the final N-hydroxytriazene structure from an acyl hydrazone intermediate. nih.govbiorxiv.org

Mutagenesis studies have been vital in identifying intermediates. For example, deletion of tri9 and tri10, genes encoding decarboxylase activity, resulted in the accumulation of a late-stage intermediate resembling a fully unsaturated triacsin analog with a carboxylate group. biorxiv.orgescholarship.org Biochemical analysis confirmed that purified Tri10 can decarboxylate this compound. escholarship.org The proposed pathway is consistent with the observation that most presumed biosynthetic intermediates are either attached to an ACP or are highly unstable, making their detection challenging in most gene deletion mutants. nih.gov

Genetic and Biochemical Methodologies for Biosynthesis Elucidation

The elucidation of the triacsin biosynthetic pathway has relied on a combination of genetic and biochemical methodologies. nih.govnih.govescholarship.org

Genetic Methodologies:

Genome Mining: Sequencing and analysis of the genome of S. aureofaciens ATCC 31442 were crucial for identifying the tri biosynthetic gene cluster (tri1-32). biorxiv.orgescholarship.orgnih.govresearchgate.net

Bioinformatic Analysis: Comparative analysis of the tri genes with known genes in databases provided initial predictions about the functions of the encoded enzymes and potential biosynthetic steps. escholarship.orgnih.govresearchgate.net Homology to gene clusters involved in the biosynthesis of other N-N bond-containing natural products was particularly informative. escholarship.orgnih.govresearchgate.net

Targeted Gene Disruption (Mutagenesis): Creating deletion mutants for individual genes within the tri cluster allowed researchers to assess the necessity of each gene for triacsin production. nih.govbiorxiv.orgescholarship.orgnih.govnih.gov Analysis of the metabolites produced (or not produced) by these mutants helped infer the roles of the disrupted genes and identify potential pathway intermediates that accumulate when a downstream enzymatic step is blocked. biorxiv.orgescholarship.org

Biochemical Methodologies:

Stable Isotope Feeding Experiments: Supplying the producing organism with isotopically labeled precursors (e.g., 13C-glycine, 15N-aspartate) and analyzing the labeling pattern in the final triacsin product using techniques like LC-HRMS provided insights into the origin of specific atoms in the molecule and confirmed the incorporation of proposed substrates. biorxiv.orgescholarship.orgnih.govresearchgate.net

In Vitro Biochemical Analysis: Purification of recombinant enzymes encoded by the tri cluster and reconstituting individual enzymatic reactions in vitro allowed for detailed characterization of enzyme activity, substrate specificity, and cofactor requirements. nih.govbiorxiv.orgescholarship.orgh1.coresearchgate.net This was particularly important for confirming the roles of Tri28 and Tri17 in N-N bond formation. nih.govh1.co The use of chemically synthesized surrogate substrates was necessary for characterizing the activity of enzymes like Tri17 due to the instability of natural intermediates. biorxiv.orgresearchgate.net

Intermediate Isolation and Structural Elucidation: Cultivating gene disruption mutants and isolating accumulated metabolites allowed for the identification and structural characterization of biosynthetic intermediates using techniques such as NMR and HRMS. biorxiv.orgescholarship.org This provided crucial anchor points for mapping the biosynthetic pathway. escholarship.org

ICP-OES: Inductively Coupled Plasma - Optical Emission Spectrometry was used to determine that Tri28 is a zinc-dependent enzyme. escholarship.org

These combined approaches have provided a comprehensive understanding of the complex enzymatic machinery involved in the biosynthesis of the unique N-hydroxytriazene moiety of triacsins. nih.govescholarship.org

Structure Activity Relationship Sar Studies and Analogue Research

Elucidation of Essential Structural Moieties for Acyl-CoA Synthetase Inhibition

The inhibitory activity of the Triacsin family of compounds against acyl-CoA synthetase is critically dependent on specific structural features. Research has identified two principal moieties that are essential for its function: the N-hydroxytriazene group and the polyunsaturated alkyl chain.

The N-hydroxytriazene moiety is the defining characteristic of triacsins and is considered the pharmacophore, the part of the molecule responsible for its biological activity. nih.govescholarship.org This group, which contains three consecutive nitrogen atoms, is rare in natural products and is indispensable for the inhibition of acyl-CoA synthetase. nih.govresearchgate.netresearchgate.netnih.gov Studies have demonstrated that acid hydrolysis of triacsins, which converts the N-hydroxytriazene group into a corresponding polyenic aldehyde, results in a complete loss of inhibitory activity. nih.govcncb.ac.cn This finding unequivocally establishes the N-hydroxytriazene moiety as essential for the molecule's function. nih.govcncb.ac.cn

The second crucial component is the long, unsaturated alkyl chain. Triacsins function as competitive inhibitors with respect to long-chain fatty acids. nih.govcncb.ac.cn The alkyl chain mimics the structure of a fatty acid, allowing the molecule to bind to the enzyme's active site. nih.govnih.gov The length and degree of unsaturation of this chain influence the potency of inhibition, as evidenced by the differing activities of the various triacsin members. Kinetic analyses confirm that the inhibition by Triacsin A is non-competitive with respect to ATP and coenzyme A, but competitive with long-chain fatty acids, highlighting the role of the alkyl chain in substrate mimicry. researchgate.netnih.govcncb.ac.cn

Comparative Analysis of Inhibitory Potency among this compound, B, C, and D

The four primary members of the triacsin family—A, B, C, and D—exhibit significantly different potencies as inhibitors of long-chain acyl-CoA synthetase. nih.gov This variation is attributed to differences in the structure of their eleven-carbon alkyl chains. The general hierarchy of inhibitory strength has been consistently established as Triacsin C > this compound >> Triacsin D ≥ Triacsin B. researchgate.netnih.gov

Triacsin C, which possesses a C11 triene chain, is the most potent inhibitor of the group. researchgate.netnih.gov this compound, with a C11 diene chain, is also a strong inhibitor, though generally less potent than Triacsin C. researchgate.netnih.gov Triacsins B and D are markedly weaker inhibitors. nih.gov

The inhibitory concentrations (IC₅₀) determined in various systems underscore this hierarchy. For instance, when tested against acyl-CoA synthetase in the membrane fraction of Raji cells, the potency ranking was clearly demonstrated. nih.gov A similar trend was observed in the inhibition of Raji cell proliferation, which is linked to the inhibition of lipid synthesis. nih.gov

| Compound | Source of Enzyme / Cell Line | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| This compound | Raji Cell Growth | 1.8 | nih.gov |

| Triacsin B | Raji Cell Growth | >20 | nih.gov |

| Triacsin C | Raji Cell Growth | 1.0 | nih.gov |

| Triacsin D | Raji Cell Growth | >15 | nih.gov |

| This compound | Pseudomonas aeruginosa Acyl-CoA Synthetase | 17 | nih.gov |

| Triacsin C | Pseudomonas aeruginosa Acyl-CoA Synthetase | 3.6 | nih.gov |

| This compound | Rat Liver Acyl-CoA Synthetase | 18 | nih.gov |

| Triacsin C | Rat Liver Acyl-CoA Synthetase | 8.7 | nih.gov |

Development and Evaluation of Synthetic Triacsin Analogues for Research Applications

Given the potent and specific activity of triacsins, particularly Triacsin C, researchers have pursued the development of synthetic analogues to explore their therapeutic potential and to create more effective research tools. nih.govnih.govmdpi.com These efforts have primarily focused on modifying the alkylidene terminal moiety of the molecule. mdpi.com

One area of investigation has been the potential antiviral activity of triacsin analogues. In a study focused on rotavirus infections, a library of novel Triacsin C analogues was synthesized. nih.govnih.gov One of these analogues, designated "1e," proved to be highly effective against rotavirus replication, showing a median effective dose (ED₅₀) that was 50% lower than that of the parent Triacsin C. mdpi.com This suggests that structural modifications can enhance specific biological activities that may not be directly tied to the potency of acyl-CoA synthetase inhibition alone. nih.gov

However, attempts to develop analogues with greater direct inhibitory activity against acyl-CoA synthetase have been met with limited success. mdpi.com A follow-up study that expanded on the previously synthesized library tested the new compounds for their direct inhibitory action. mdpi.com While some of the analogues showed an ability to decrease the incorporation of ¹⁴C-palmitate, none demonstrated a higher rate of inhibition than natural Triacsin C. mdpi.com Another research effort synthesized a series of analogues where the most active compound (compound 3) had an EC₅₀ value of 4.95 µM, making it approximately ten times less potent than Triacsin C. nih.gov These findings underscore the highly optimized structure of the natural triacsins for acyl-CoA synthetase inhibition.

Advanced Research Methodologies and Experimental Approaches

In Vitro Enzyme Activity Assays (IC50, Ki Determinations)

The inhibitory potency of Triacsin A and its analogs, particularly Triacsin C, against various ACSL isoforms has been extensively quantified using in vitro enzyme activity assays. These assays are fundamental in determining the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) and the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme.

The IC50 values for Triacsin C demonstrate its potent and differential inhibition of ACSL isoforms from various species. For instance, in studies with rat recombinant enzymes, Triacsin C strongly inhibited ACSL1 and ACSL4 but not ACSL5. The IC50 values for rat ACSL1 and ACSL4 were found to be in the range of 4–6 μM. In contrast, rat ACSL5 activity was insensitive to Triacsin C. However, this isoform-specific inhibition can be species-dependent; human intestinal ACSL5, unlike its rat counterpart, is sensitive to Triacsin C, with a reported IC50 of approximately 10 μmol/L. nih.gov The IC50 of Triacsin C has also been determined in cell-based assays, with a value of 3.66 μM calculated for total cellular ACSL activity in human multiple myeloma (MM.1S) cells. nih.gov

Kinetic studies have revealed the mechanism of inhibition. For example, this compound was shown to inhibit Pseudomonas aeruginosa acyl-CoA synthetase competitively with respect to the substrate oleic acid, with a calculated Ki of 8.97 μM. kitasato-u.ac.jp This competitive inhibition mechanism is crucial for understanding how this compound interacts with the enzyme's active site.

| Enzyme/System | Organism/Cell Line | IC50 (μM) |

|---|---|---|

| Acyl-CoA Synthetase | Rat liver homogenates | 8.7 |

| Recombinant ACSL1 | Rat | 4–6 |

| Recombinant ACSL4 | Rat | 4–6 |

| Recombinant ACSL5 | Rat | Insensitive |

| Recombinant ACSL5 | Human | ~10 |

| Total Cellular ACSL Activity | Human Myeloma (MM.1S) Cells | 3.66 |

| Long Chain Acyl-CoA Synthetase | Raji cells | 6.3 |

Cell-Based Assays for Cellular Metabolism, Proliferation, and Apoptosis

Cell-based assays are critical for understanding the physiological consequences of ACSL inhibition by this compound at the cellular level. These experiments have consistently demonstrated that this compound significantly impacts cellular metabolism, curtails proliferation, and induces programmed cell death (apoptosis) in various cell types, particularly cancer cells.

Cellular Metabolism: Treatment with this compound leads to profound changes in cellular metabolism. In multiple myeloma cells, it negatively affects mitochondrial function and leads to a decrease in triglyceride accumulation. nih.gov Similarly, in primary rat hepatocytes, Triacsin C treatment at concentrations below its IC50 for lipid droplet formation was found to diminish the number of lipid droplets, increase the mitochondrial amount, and markedly improve mitochondrial metabolism by enhancing β-oxidation efficiency. nih.govresearchgate.net

Proliferation and Viability: Pharmacological inhibition of ACSLs with this compound has been shown to decrease the viability and proliferation of human multiple myeloma cell lines. nih.gov This anti-proliferative effect is also observed in other cancer types, including breast cancer, Burkitt's lymphoma, and endometrial cancer cell lines. nih.gov The reduction in proliferation is often confirmed by measuring the levels of proliferation markers like Ki-67. rupress.org

Apoptosis: this compound is a potent inducer of apoptosis. In multiple myeloma cells, treatment leads to an increase in the percentage of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis. nih.gov This is further confirmed by an increase in Annexin V/DAPI-positive cells and the upregulation of key apoptotic proteins like BAX. nih.gov Studies have also shown that ACSL inhibition by this compound can be a rational strategy to amplify the antitumor effects of other chemotherapeutic agents by suppressing the anti-apoptotic function of ACSLs. rupress.org Interestingly, while some reports suggest this compound's toxicity is independent of TP53 status, it has been shown to initiate apoptosis in human TP53-mutant cancer cell lines. nih.gov

Omics Technologies for Comprehensive Biological Analysis

To gain a global and unbiased understanding of the cellular response to this compound, researchers have employed various "omics" technologies. These high-throughput methods allow for a comprehensive analysis of changes in gene expression and lipid profiles.

RNA-sequencing and Gene Array Analysis for Transcriptional Profiling

RNA-sequencing (RNA-seq) has been utilized to map the transcriptional landscape of cells following this compound treatment. In a study on MM.1S multiple myeloma cells, RNA-seq analysis was performed after treating the cells with 1 μM Triacsin C for 24 hours. nih.gov The analysis revealed significant transcriptional changes, providing insights into the molecular mechanisms underlying this compound's toxicity. The data showed a significant enrichment in genes associated with cell death pathways and the integrated stress response, aligning with the phenotypic observations of increased apoptosis. nih.gov

Lipidomics for Metabolic Flux and Lipid Profile Analysis

Lipidomics, the large-scale study of cellular lipids, has been instrumental in detailing the specific changes in the lipid landscape induced by this compound. A targeted metabolomic analysis of the nonpolar metabolome of cells treated with Triacsin C revealed alterations in 71 different lipid species. ukisotope.com This detailed analysis showed significant increases in several lysophospholipids, which can function as signaling molecules, as well as various phospholipids (B1166683). ukisotope.com The accumulation of certain lipids may result from the increased flux of fatty acids through ACSL enzymes that are not effectively inhibited by this compound. ukisotope.com

Isotopic Tracing Studies for Metabolic Pathway Elucidation

Isotopic tracing is a powerful technique used to track the movement of atoms through metabolic pathways. By supplying cells with substrates labeled with stable or radioactive isotopes, researchers can elucidate the flow of metabolites (metabolic flux) and understand how inhibitors like this compound reroute metabolism.

This methodology has been applied to study the effects of this compound on fatty acid metabolism. In one study, primary rat hepatocytes were incubated with [U-14C]-palmitic acid to trace its metabolic fate. researchgate.net The results from this isotopic tracing experiment demonstrated that treatment with Triacsin C at concentrations lower than the IC50 for lipid droplet formation led to a marked improvement in mitochondrial metabolism by enhancing the efficiency of β-oxidation. nih.govresearchgate.net This indicates that by blocking the incorporation of fatty acids into complex lipids like triacylglycerol, this compound shifts the metabolic flux towards oxidative pathways. Such studies are crucial for directly observing the dynamic reprogramming of metabolic pathways in response to ACSL inhibition.

Genetic Manipulation Techniques (e.g., Gene Deletion, Overexpression) for Pathway Characterization

The combination of pharmacological inhibition with this compound and genetic manipulation techniques, such as gene knockdown (e.g., using siRNA) or overexpression, provides a robust approach to validate the specific roles of individual ACSL isoforms.

For instance, the role of ACSL3 in lipid droplet formation has been investigated using this dual approach. The inhibition of lipid droplet formation following the knockdown of ACSL3 with siRNA was effectively rescued by the ectopic expression of an siRNA-resistant form of ACSL3. rupress.org Furthermore, the study demonstrated that Triacsin C treatment phenocopies the effect of ACSL3 knockdown by blocking fatty acid-induced lipid droplet formation, thus confirming the crucial enzymatic activity of ACSL3 in this process. rupress.org

Similarly, studies on ACSL1 have shown that its overexpression can enhance apoptosis induced by saturated fatty acids. nih.gov This pro-apoptotic effect can be reversed by treating the cells with Triacsin C, providing strong evidence that the catalytic activity of ACSL1 is essential for this process. nih.gov These experiments, where a genetic modification is either mimicked or reversed by this compound, are pivotal for definitively linking specific ACSL isoforms to distinct metabolic functions and cellular fates.

Biochemical Reconstitution of Enzymatic Reactions

Biochemical reconstitution is a powerful in vitro technique used to study the function, kinetics, and regulation of enzymes in a controlled environment, free from the complexities of the cellular milieu. This approach has been instrumental in characterizing the inhibitory effects of this compound on its primary target, acyl-CoA synthetase (ACS), and in elucidating the enzymatic steps involved in this compound's own biosynthesis.

To investigate the mechanism of ACS inhibition, researchers have expressed and purified various recombinant isoforms of the enzyme. For instance, rat ACS isoforms ACS1, ACS4, and ACS5 have been expressed as fusion proteins in Escherichia coli and purified using affinity chromatography. nih.gov These purified enzymes are then used in reconstituted reaction systems. A typical assay mixture for ACS activity includes essential components such as a buffer (e.g., Tris-HCl), ATP, Coenzyme A (CoA), magnesium chloride, a fatty acid substrate (like oleic acid or palmitic acid), and a detergent such as Triton X-100 to ensure the solubility of the long-chain fatty acid substrates. nih.gov The enzymatic reaction, which produces an acyl-CoA, can be monitored by various methods, including the use of radiolabeled fatty acids.

Using such reconstituted systems, kinetic analyses have revealed detailed insights into how this compound inhibits ACS. Studies have shown that this compound acts as a competitive inhibitor with respect to the long-chain fatty acid substrate. nih.gov This indicates that this compound likely binds to the same active site on the enzyme as the fatty acid. Conversely, the inhibition is non-competitive with respect to the other two substrates, ATP and Coenzyme A. nih.gov The potency of this inhibition has been quantified for various this compound analogs and ACS enzymes from different biological sources. For example, Triacsin C, a close analog, strongly inhibits the purified rat isoforms ACS1 and ACS4, but not ACS5, highlighting the isoform-specific effects of the inhibitor. nih.gov

| Compound | Enzyme Source | IC₅₀ (µM) | Kᵢ (µM) |

|---|---|---|---|

| This compound | Pseudomonas aeruginosa | 17 | 8.97 (vs. Oleic acid) |

| This compound | Rat Liver | 18 | - |

| Triacsin C | Pseudomonas aeruginosa | 3.6 | - |

| Triacsin C | Rat Liver | 8.7 | - |

Beyond studying its inhibitory targets, biochemical reconstitution has been pivotal in deciphering the biosynthetic pathway of this compound itself. nih.gov Researchers have successfully reconstituted the activity of key enzymes involved in forming the unique N-hydroxytriazene pharmacophore. nih.govbiorxiv.org For example, the enzymes Tri16 (a lyase) and Tri21 (a flavin-dependent enzyme) were biochemically reconstituted to confirm their role in generating nitrous acid, a crucial precursor for the N-hydroxytriazene moiety. nih.gov Subsequently, the activity of Tri17, an ATP-dependent N-nitrosating enzyme, was reconstituted to demonstrate its function in catalyzing the formation of the N-N bond, a critical step in the assembly of the Triacsin core structure. nih.govnih.gov

Chromatographic and Spectroscopic Techniques in Metabolite Identification

Understanding the full biological impact of this compound requires precise methods to identify and quantify the resulting changes in the cellular metabolome. Chromatographic and spectroscopic techniques are essential tools for this purpose, allowing researchers to measure the levels of fatty acids, acyl-CoAs, and complex lipids that are altered by the inhibition of acyl-CoA synthetase. creative-proteomics.comacs.org

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for analyzing acyl-CoA species. acs.orgnih.govmdpi.com This method offers high sensitivity and specificity, enabling the separation and quantification of a broad range of acyl-CoAs from complex biological samples. nih.gov Using this approach, studies can directly demonstrate the mechanism of action of this compound by showing a decrease in the intracellular pools of long-chain acyl-CoAs following treatment. The use of high-resolution mass spectrometry (HRMS) further aids in the precise identification and structural analysis of these metabolites. creative-proteomics.com

These analytical techniques are crucial for profiling the downstream metabolic consequences of ACS inhibition. For instance, by treating cells with this compound, researchers have observed a profound inhibition of the synthesis of triacylglycerol and cholesteryl esters. researchgate.net The identification and quantification of these lipid species are typically achieved using methods like LC-MS. Furthermore, to trace the flow of metabolites through specific pathways, studies often employ stable isotope-labeled precursors, such as radiolabeled [¹⁴C]oleate or [³H]glycerol. researchgate.net After incubating cells with these tracers in the presence or absence of this compound, lipids are extracted and separated by chromatography, and the amount of incorporated radioactivity is measured to quantify the rate of lipid synthesis. researchgate.net

In addition to mass spectrometry-based methods, spectroscopic techniques involving fluorescent dyes are widely used to visualize and quantify changes in cellular lipid stores. nih.gov Neutral lipid stains like Nile red and BODIPY 493/503 accumulate in the hydrophobic core of lipid droplets, providing a strong fluorescent signal that correlates with the amount of stored neutral lipids. nih.gov Fluorescence microscopy and flow cytometry can then be used to measure the changes in fluorescence intensity, showing, for example, that treatment with oleic acid increases lipid droplet formation, while subsequent treatment with this compound reverses this effect. nih.govmdpi.combiorxiv.org

| Technique | Primary Measurement | Application in this compound Research |

|---|---|---|

| HPLC / LC-MS/MS | Separation and quantification of specific molecules (e.g., acyl-CoAs, lipids). acs.orgmdpi.com | Measuring the decrease in long-chain acyl-CoAs and the inhibition of triacylglycerol synthesis. |

| Radiolabeling with Chromatography | Tracing the metabolic fate of labeled substrates (e.g., [¹⁴C]oleate). | Quantifying the inhibition of fatty acid incorporation into complex lipids like phospholipids and triacylglycerols. researchgate.net |

| Fluorescence Microscopy/Spectroscopy | Visualization and quantification of cellular components using fluorescent dyes (e.g., BODIPY, Nile red). nih.gov | Monitoring the reduction in the number and size of intracellular lipid droplets upon ACS inhibition. biorxiv.orgresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile compounds. | Analyzing fatty acid profiles and other small molecule metabolites affected by this compound. nih.gov |

Q & A

Q. What are the primary biochemical targets of Triacsin A, and how can researchers validate these interactions experimentally?

this compound is a potent inhibitor of long-chain acyl-CoA synthetases (ACSLs), particularly ACSL1, ACSL3, and ACSL3. To validate these interactions:

- Methodology : Use in vitro enzyme activity assays with recombinant ACSL isoforms, measuring inhibition kinetics (e.g., IC50 values) via spectrophotometric or fluorometric methods. Include positive/negative controls (e.g., known ACSL inhibitors or non-target enzymes) to confirm specificity .

- Data Interpretation : Compare inhibition profiles across isoforms to identify selectivity. For cellular studies, combine siRNA knockdown of specific ACSLs with this compound treatment to assess redundancy in lipid metabolism pathways .

Q. What experimental models are optimal for studying this compound’s effects on lipid metabolism?

- Cell Lines : HepG2 (liver), 3T3-L1 (adipocytes), or cancer cell lines with dysregulated lipid metabolism (e.g., prostate or breast cancer).

- In Vivo Models : Rodent models of metabolic syndrome or atherosclerosis.

- Key Considerations :

- Use lipidomics (LC-MS/MS) to quantify changes in acyl-CoA pools and lipid species .

- Control for off-target effects by comparing results with ACSL knockout models .

Q. How can researchers address discrepancies in this compound’s cytotoxicity reported across studies?

- Methodological Steps :

Standardize cell culture conditions (e.g., serum-free vs. serum-containing media, as lipid availability alters drug efficacy).

Perform dose-response curves (0.1–50 μM) across multiple cell lines to establish context-dependent toxicity thresholds.

Use apoptosis/necrosis markers (e.g., Annexin V/PI staining) to differentiate mechanisms of cell death .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s role in cancer progression (pro-apoptotic vs. pro-survival effects)?

- Hypothesis Testing :

- Analyze lipid raft composition (e.g., cholesterol/phospholipid ratios) in cancer cells, as this compound’s effects may depend on membrane dynamics.

- Use transcriptomics (RNA-seq) to identify context-dependent signaling pathways (e.g., AMPK vs. mTOR) modulated by ACSL inhibition .

- Experimental Design : Compare isogenic cell lines with varying ACSL expression levels under nutrient-stress conditions (e.g., hypoxia or glucose deprivation) .

Q. What strategies optimize this compound’s bioavailability and tissue specificity in preclinical models?

- Approaches :

- Formulation : Encapsulate this compound in lipid nanoparticles to enhance solubility and target liver/adipose tissue.

- Pharmacokinetics : Use LC-MS to measure plasma/tissue concentrations over time, adjusting dosing regimens to maintain therapeutic windows .

Q. How can conflicting data on this compound’s cross-reactivity with non-ACSL enzymes be reconciled?

- Analytical Framework :

Perform competitive binding assays (SPR or ITC) to quantify affinity for off-target enzymes (e.g., fatty acid transport proteins).

Use computational docking (AutoDock Vina) to predict binding pockets and identify structural motifs responsible for selectivity .

- Triangulation : Validate findings with orthogonal methods (e.g., CRISPR-Cas9 knockout of suspected off-targets) .

Methodological Challenges and Solutions

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

- Tools :

- Nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50.

- Principal component analysis (PCA) to disentangle lipidomic variability .

Q. How should researchers design studies to investigate this compound’s synergism with other metabolic inhibitors (e.g., FASN or CPT1 inhibitors)?

- Experimental Workflow :

Perform combinatorial drug screens (e.g., checkerboard assays) to calculate synergy scores (Loewe or Bliss independence models).

Validate hits using metabolomics (GC-MS) to map changes in central carbon metabolism and lipid biosynthesis .

- Controls : Include monotherapy arms and vehicle-treated cohorts to distinguish additive vs. synergistic effects .

Data Reproducibility and Reporting

Q. What minimal information should be included in publications to ensure reproducibility of this compound studies?

- Essential Details :

- Purity and source of this compound (e.g., HPLC traces, vendor catalog number).

- Cell line authentication and mycoplasma testing results.

- Full protocols for lipid extraction and LC-MS parameters .

- Supplementary Materials : Raw data for dose-response curves and lipidomic profiles in open-access repositories (e.g., Figshare) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.